N-Phenylglycine Isopentyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenylglycine Isopentyl Ester is an organic compound with the molecular formula C₁₃H₁₉NO₂ and a molecular weight of 221.3 g/mol . It is a derivative of N-Phenylglycine, which itself is derived from Glycine . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenylglycine Isopentyl Ester can be synthesized from N-Phenylglycine. The preparation involves esterification, where N-Phenylglycine reacts with isopentyl alcohol in the presence of a catalyst, typically sulfuric acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where N-Phenylglycine and isopentyl alcohol are combined with a catalyst. The reaction mixture is heated and stirred continuously to ensure complete esterification. After the reaction, the product is purified through distillation or recrystallization to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions: N-Phenylglycine Isopentyl Ester undergoes various chemical reactions, including:
Esterification: As mentioned, it is formed through the esterification of N-Phenylglycine with isopentyl alcohol.
Hydrolysis: The ester can be hydrolyzed back to N-Phenylglycine and isopentyl alcohol in the presence of an acid or base.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Esterification: Sulfuric acid as a catalyst, heating under reflux.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles under appropriate conditions, such as alkoxides or amines.
Major Products:
Hydrolysis: N-Phenylglycine and isopentyl alcohol.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Scientific Research Applications
N-Phenylglycine Isopentyl Ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Phenylglycine Isopentyl Ester involves its ability to undergo esterification and hydrolysis reactions. In biological systems, it can be hydrolyzed to release N-Phenylglycine, which can then participate in various metabolic pathways. The ester group can also interact with other molecules, facilitating the formation of new compounds .
Comparison with Similar Compounds
N-Phenylglycine: The parent compound from which N-Phenylglycine Isopentyl Ester is derived.
Glycine Esters: Other esters of glycine, such as methyl glycine ester and ethyl glycine ester.
Phenylglycine Derivatives: Compounds like N-Phenylglycine Ethyl Ester and N-Phenylglycine Methyl Ester.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its isopentyl group makes it more hydrophobic compared to other glycine esters, influencing its solubility and interaction with other molecules .
Properties
CAS No. |
100618-40-4 |
---|---|
Molecular Formula |
C₁₃H₁₉NO₂ |
Molecular Weight |
221.3 |
Synonyms |
3-Methylbutyl 2-(Phenylamino)acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.